molecular formula C21H24N2S B024921 Hapalindole M CAS No. 106865-64-9

Hapalindole M

Cat. No. B024921
M. Wt: 336.5 g/mol
InChI Key: IFJQNMZCVDODPB-RMYQPGKMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hapalindole M is a natural product that has gained attention in recent years due to its potential as a therapeutic agent. It is a member of the hapalindole family of alkaloids, which are produced by cyanobacteria. Hapalindole M has been found to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism Of Action

The mechanism of action of hapalindole M is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, hapalindole M has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.

Biochemical And Physiological Effects

Hapalindole M has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial properties, it has also been found to possess antioxidant activity. Studies have shown that hapalindole M can scavenge free radicals and protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of hapalindole M is its potential as a therapeutic agent. However, there are also limitations to its use in lab experiments. One limitation is its complex structure, which makes it difficult to synthesize. Additionally, its low solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on hapalindole M. One area of focus is the development of more efficient methods for synthesizing this natural product. Additionally, further research is needed to fully understand the mechanism of action of hapalindole M. This could lead to the development of more targeted and effective therapies for cancer and other diseases. Finally, research is needed to explore the potential of hapalindole M as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, hapalindole M is a natural product that has gained attention in recent years due to its potential as a therapeutic agent. It possesses a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. While there are limitations to its use in lab experiments, research on hapalindole M is ongoing and holds promise for the development of new therapies for cancer and other diseases.

Synthesis Methods

Hapalindole M is a complex molecule that is difficult to synthesize. However, several methods have been developed to produce this natural product. One of the most successful methods involves the use of a genetically engineered strain of E. coli that can produce hapalindole M. This method involves the expression of the biosynthetic pathway genes from the cyanobacterium Fischerella ambigua in E. coli. The resulting strain is able to produce hapalindole M in high yields.

Scientific Research Applications

Hapalindole M has been the subject of extensive scientific research due to its potential as a therapeutic agent. One of the most promising areas of research is its anti-cancer activity. Studies have shown that hapalindole M can induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for various types of cancer. Additionally, hapalindole M has been found to possess anti-inflammatory and anti-microbial properties, making it a potential treatment for inflammatory diseases and infections.

properties

CAS RN

106865-64-9

Product Name

Hapalindole M

Molecular Formula

C21H24N2S

Molecular Weight

336.5 g/mol

IUPAC Name

(2R,3R,4R,7S)-4-ethenyl-3-isothiocyanato-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene

InChI

InChI=1S/C21H24N2S/c1-5-21(4)10-9-15-18(19(21)23-12-24)13-11-22-16-8-6-7-14(17(13)16)20(15,2)3/h5-8,11,15,18-19,22H,1,9-10H2,2-4H3/t15-,18-,19+,21-/m0/s1

InChI Key

IFJQNMZCVDODPB-RMYQPGKMSA-N

Isomeric SMILES

C[C@@]1(CC[C@H]2[C@@H]([C@H]1N=C=S)C3=CNC4=CC=CC(=C43)C2(C)C)C=C

SMILES

CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)N=C=S)(C)C=C)C

Canonical SMILES

CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)N=C=S)(C)C=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.